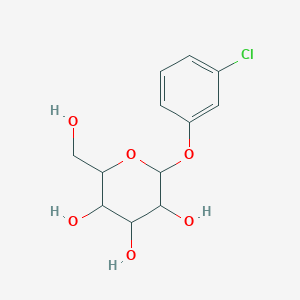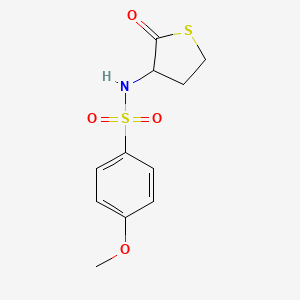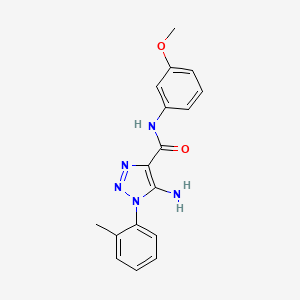
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AL-LAD, is a synthetic compound that belongs to the lysergamide family. It is a derivative of lysergic acid diethylamide (LSD) and has been found to produce similar psychedelic effects. This compound has gained attention in the scientific community due to its potential for use in research and therapeutic applications.
作用机制
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts primarily as a partial agonist of the serotonin 5-HT~2A~ receptor, which is responsible for the psychedelic effects of LSD and other related compounds. It also interacts with other serotonin receptors, as well as dopamine and adrenergic receptors. The exact mechanism of action of N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve changes in neural activity and neurotransmitter release.
Biochemical and Physiological Effects
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It can also cause changes in heart rate, blood pressure, and body temperature. These effects are similar to those produced by other psychedelics, such as LSD and psilocybin.
实验室实验的优点和局限性
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments, including its potency and selectivity for serotonin receptors. It is also relatively stable and easy to synthesize. However, there are also some limitations to its use, such as its potential for abuse and the lack of long-term safety data.
未来方向
There are several potential future directions for research on N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, including:
1. Further investigation of its mechanism of action and interactions with other neurotransmitter systems.
2. Exploration of its potential therapeutic applications, such as in the treatment of depression, anxiety, and addiction.
3. Development of more selective and potent analogs for use in research and therapeutic applications.
4. Examination of its effects on brain function and neural networks using advanced imaging techniques.
5. Investigation of its potential use in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion
In conclusion, N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, or N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, is a synthetic compound with potential for use in scientific research and therapeutic applications. It has been found to produce psychedelic effects similar to LSD and has been studied for its interactions with serotonin receptors in the brain. Although there are some limitations to its use, there are also several potential future directions for research on this compound.
合成方法
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through various methods, including the use of ergotamine as a starting material. One common method involves the use of N-allyl-N-methyltryptamine (AMT) as a precursor, which is then reacted with 2,5-dimethoxyphenylacetonitrile and methylsulfonyl chloride to form the final product.
科学研究应用
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and psychiatry. It has been found to interact with serotonin receptors in the brain, leading to altered perception, mood, and cognition. This compound has also been used to study the neural mechanisms underlying psychedelic experiences.
属性
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-5-8-15-14(17)10-16(22(4,18)19)12-9-11(20-2)6-7-13(12)21-3/h5-7,9H,1,8,10H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOJHTLCSKITPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5050793.png)

![1-(1,3-benzodioxol-5-yl)-5-[(4-bromobenzyl)thio]-1H-tetrazole](/img/structure/B5050811.png)
![N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5050816.png)
![3-(tetrahydro-2-furanyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5050823.png)


![6-amino-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5050860.png)
![3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5050867.png)

![(3aS*,6aR*)-N-allyl-3-[3-(4-methoxyphenyl)propyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5050888.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5050898.png)
![N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5050907.png)